molecular formula C23H21N3O4 B11594039 ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11594039
M. Wt: 403.4 g/mol
InChI Key: IRGUTLRWWOYPDK-SFQUDFHCSA-N
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Description

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the core structure.

    Addition of the cyano group: The cyano group is typically introduced via a nucleophilic addition reaction.

    Esterification: The final step involves the esterification of the compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core are crucial for its binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-(dimethylamino)prop-2-enoate: This compound has a similar ester group but different substituents, leading to different chemical properties and applications.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a thieno[2,3-d]pyrimidine core instead of a pyrido[1,2-a]pyrimidine core, resulting in different biological activities.

    Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate: This compound has a hydroxy group instead of a cyano group, affecting its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C23H21N3O4/c1-5-29-23(28)17(13-24)12-18-21(30-19-9-8-14(2)11-16(19)4)25-20-15(3)7-6-10-26(20)22(18)27/h6-12H,5H2,1-4H3/b17-12+

InChI Key

IRGUTLRWWOYPDK-SFQUDFHCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=C(C=C(C=C3)C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=C(C=C(C=C3)C)C)C#N

Origin of Product

United States

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